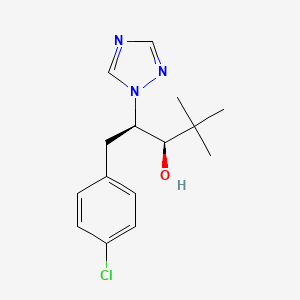

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

Descripción general

Descripción

Paclobutrazol es un regulador del crecimiento de las plantas sintético que pertenece a la familia de los triazoles. Su nombre químico es (2RS, 3RS)-1-(4-clorofenil)-4,4-dimetil-2-(1H-1,2,4-triazol-1-il)-pentan-3-ol. Paclobutrazol se utiliza ampliamente en la agricultura para inhibir la biosíntesis de giberelinas, lo que da como resultado una reducción del crecimiento internodal, un aumento del crecimiento radicular, una fructificación temprana y un aumento de la producción de semillas en diversas plantas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de paclobutrazol implica varios pasos:

Condensación aldólica: El 4-clorobenzaldehído y la pinacolona sufren una condensación aldólica para formar una chalcona.

Hidrogenación: La chalcona se hidrogena utilizando níquel Raney como catalizador para producir una cetona sustituida.

Bromación: La cetona sustituida se broma.

Sustitución nucleófila: El compuesto bromado se trata con la sal sódica de 1,2,4-triazol.

Métodos de producción industrial: La producción industrial de paclobutrazol sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica:

Análisis De Reacciones Químicas

Tipos de reacciones: Paclobutrazol se somete a diversas reacciones químicas, incluyendo:

Oxidación: Paclobutrazol se puede oxidar en condiciones específicas.

Reducción: El compuesto se sintetiza mediante una reacción de reducción.

Sustitución: El intermedio bromado se somete a una sustitución nucleófila con 1,2,4-triazol.

Reactivos y condiciones comunes:

Oxidación: Requiere agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se utiliza comúnmente borohidruro de sodio en metanol frío.

Sustitución: Se utiliza la sal sódica de 1,2,4-triazol para la sustitución nucleófila.

Productos principales:

Oxidación: Produce derivados oxidados de paclobutrazol.

Reducción: Produce paclobutrazol con una alta pureza diastereomérica.

Sustitución: Forma paclobutrazol a partir del intermedio bromado.

Aplicaciones Científicas De Investigación

Paclobutrazol tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

Paclobutrazol ejerce sus efectos inhibiendo la biosíntesis de giberelinas. Inhibe específicamente la enzima ent-kaureno oxidasa, que cataliza la oxidación de ent-kaureno a ent-kaurenoico ácido en la vía biosintética de las giberelinas. Esta inhibición conduce a una reducción de los niveles de giberelina, lo que da como resultado entrenudos más cortos, un mayor crecimiento radicular y una mayor tolerancia al estrés. Además, el paclobutrazol aumenta los niveles de ácido abscísico y citocininas, lo que contribuye aún más a sus propiedades reguladoras del crecimiento .

Comparación Con Compuestos Similares

Paclobutrazol es único entre los reguladores del crecimiento de las plantas debido a su inhibición específica de la biosíntesis de giberelinas y sus propiedades antifúngicas de amplio espectro. Los compuestos similares incluyen:

Uniconazol: Otro compuesto triazol con propiedades reguladoras del crecimiento similares, pero con una estructura química diferente.

Flurprimidol: Un regulador del crecimiento basado en pirimidina que también inhibe la biosíntesis de giberelinas.

Daminozida: Un regulador del crecimiento que inhibe la biosíntesis de giberelinas y auxinas, pero tiene un modo de acción diferente

Paclobutrazol destaca por su alta eficacia, bajas tasas de aplicación y su doble función como regulador del crecimiento y fungicida.

Actividad Biológica

The compound (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol , commonly known as Paclobutrazol , is a synthetic plant growth regulator belonging to the triazole family. It is primarily used in agriculture for its ability to inhibit gibberellin biosynthesis, which leads to reduced internodal growth and enhanced root development. This article explores its biological activity, including its mechanisms of action, effects on plant physiology, and potential applications in agriculture and horticulture.

- IUPAC Name : (2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol

- Molecular Weight : 293.79 g/mol

- CAS Number : 82336-55-8

Paclobutrazol functions by inhibiting the enzyme gibberellin 20-oxidase , which is crucial for gibberellin biosynthesis. This inhibition results in:

- Reduced Stem Elongation : Plants treated with Paclobutrazol exhibit shorter stems due to decreased cell elongation.

- Increased Root Growth : Enhanced root systems improve nutrient uptake.

- Altered Reproductive Development : Early fruit set and increased seed set are observed in various crops.

Table 1: Summary of Mechanisms

| Mechanism | Effect on Plants |

|---|---|

| Gibberellin Inhibition | Reduced stem elongation |

| Root Growth Enhancement | Increased root biomass |

| Fruit Development | Early fruit set and increased yield |

Case Study 1: Effects on Tomato Plants

A study conducted on tomato plants demonstrated that application of Paclobutrazol significantly reduced plant height while increasing fruit yield. The treated plants showed a 30% increase in fruit weight compared to untreated controls. This was attributed to improved root development and nutrient absorption.

Case Study 2: Impact on Ornamental Plants

Research on ornamental plants indicated that Paclobutrazol effectively controlled excessive growth. For instance, chrysanthemum cultivars treated with Paclobutrazol maintained compact growth forms without compromising flower quality.

Environmental Impact and Safety

While Paclobutrazol is effective as a growth regulator, its environmental impact has been studied extensively. It has been classified as having moderate toxicity to aquatic organisms. Therefore, careful management practices are recommended to minimize runoff into water bodies.

Table 2: Toxicity Profile

| Organism Type | Toxicity Level |

|---|---|

| Aquatic Invertebrates | Moderate |

| Fish | Low to Moderate |

| Birds | Low |

Propiedades

IUPAC Name |

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOGWMIKYWRTKW-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231704 | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82336-55-8, 76738-62-0 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2R,3R-Paclobutrazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.